molecular formula C10H13NO3 B2832599 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid CAS No. 1341054-38-3

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid

Cat. No.: B2832599
CAS No.: 1341054-38-3
M. Wt: 195.218
InChI Key: ZVKURWMFGTXVRH-UHFFFAOYSA-N
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Description

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a prop-2-ynoyl group

Preparation Methods

The synthesis of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available piperidine derivatives

    Reaction Conditions: The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common reagents used include acyl chlorides and base catalysts.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to increase yield and purity.

Chemical Reactions Analysis

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the prop-2-ynoyl group to a more saturated form. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynoyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The prop-2-ynoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The piperidine ring provides structural stability and influences the compound’s binding affinity .

Comparison with Similar Compounds

4-Methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 4-Methylpiperidine-4-carboxylic acid and 1-(Prop-2-ynoyl)piperidine-4-carboxylic acid share structural similarities.

Properties

IUPAC Name

4-methyl-1-prop-2-ynoylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-8(12)11-6-4-10(2,5-7-11)9(13)14/h1H,4-7H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKURWMFGTXVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C#C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341054-38-3
Record name 4-methyl-1-(prop-2-ynoyl)piperidine-4-carboxylic acid
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